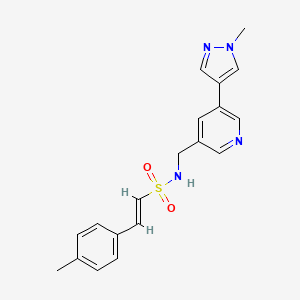
(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of a broader class of sulfonamide derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Structural Characteristics
The compound features a unique molecular structure comprising:
- Pyrazole ring : Known for its role in various biological activities.
- Pyridine moiety : Contributes to the compound's ability to interact with biological targets.
- Ethenesulfonamide group : Imparts specific biochemical properties.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds in this class may act as inhibitors of specific enzymes or receptors, thus influencing cellular functions. For instance, studies have shown that similar sulfonamide derivatives disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its analogs:
- Cytotoxicity : Compounds in this series have demonstrated potent cytotoxic effects against various cancer cell lines with IC50 values ranging from 5 to 10 nM .
- In vivo Efficacy : In xenograft models, certain derivatives exhibited significant tumor size reduction, indicating their potential as effective anticancer agents .
Anti-inflammatory Properties
The pyrazole structure is associated with anti-inflammatory effects. Research suggests that compounds containing this moiety can inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation .
Antimicrobial Activity
Sulfonamide derivatives have been traditionally recognized for their antimicrobial properties. The unique structure of this compound may contribute to its efficacy against various bacterial strains .
Quantitative Structure–Activity Relationship (QSAR)
A QSAR study involving sulfonamide derivatives indicated that electronic and steric descriptors significantly influence their biological activity. The most relevant descriptors included:
- EHOMO : The energy of the highest occupied molecular orbital, reflecting electron donation capability.
- Steric parameters : Such as Rindex, which correlate with the spatial arrangement affecting interaction with biological targets .
Data Summary
| Activity Type | IC50 / EC50 Values | Notes |
|---|---|---|
| Anticancer | 5 - 10 nM | Effective against multiple cancer cell lines |
| Anti-inflammatory | Not quantified | Potential inhibition of inflammatory pathways |
| Antimicrobial | Not quantified | Efficacy against various bacterial strains |
Case Studies
- Cytotoxicity Assays : In vitro studies showed that (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide caused significant cell death through microtubule destabilization and caspase activation .
- Xenograft Models : Administration of selected sulfonamide derivatives in nude mice resulted in substantial tumor size reduction, supporting their potential for clinical application .
Eigenschaften
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-15-3-5-16(6-4-15)7-8-26(24,25)22-11-17-9-18(12-20-10-17)19-13-21-23(2)14-19/h3-10,12-14,22H,11H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPYHASAMBJGEA-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














